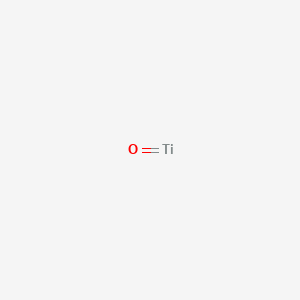

Titanium(II) oxide

Overview

Description

Synthesis Analysis

The synthesis of titanium dioxide (TiO2) nanoparticles (NPs) can be achieved through various biological, chemical, and physical methods. Green synthesis methods using natural resources have been highlighted for their advantages, including environmental friendliness, cost-effectiveness, and the ability to control the shape and size of nanoparticles. The bio-mediated synthesis approach is particularly noted for being an environmentally safe, cost-effective, and reliable method for synthesizing TiO2-NPs with fewer toxic contaminants and high stability compared to conventional methods (Sagadevan et al., 2022).

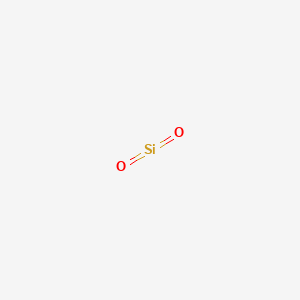

Molecular Structure Analysis

The structure of TiO2 nanoparticles is crucial for their functionality in various applications. The molecular structure, influenced by the synthesis method, determines their photocatalytic efficiency, chemical reactivity, and physical properties. Different structures of TiO2, such as anatase, rutile, and brookite, have been studied for their specific applications, particularly in photocatalysis and environmental applications. The surface science of TiO2, especially the (110) face of rutile, has been extensively characterized, showing that the surface structure can influence the material's photocatalytic activity and interaction with other molecules (Diebold, 2003).

Chemical Reactions and Properties

TiO2 participates in various chemical reactions, primarily as a photocatalyst under UV light, where it generates reactive oxygen species (ROS) for the degradation of pollutants. Its photocatalytic properties are employed in environmental purification, such as water treatment, and in the development of self-cleaning surfaces. The efficiency of these reactions is highly dependent on the TiO2 phase, particle size, and surface area (Kanakaraju et al., 2014).

Physical Properties Analysis

The physical properties of TiO2 nanoparticles, including their size, shape, and crystalline structure, significantly affect their application potential. Nanostructured TiO2, such as nanotubes, has shown enhanced performance in various biomedical applications due to the specific surface area and interaction with biological molecules. The nanotopography of TiO2, particularly in the form of nanotubes, has been investigated for its effect on cell adhesion, proliferation, and differentiation, which are critical for biomedical implants (Kulkarni et al., 2015).

Chemical Properties Analysis

The chemical properties of TiO2, such as its chemical stability, reactivity, and photocatalytic activity, make it a versatile material for various applications. TiO2's ability to undergo redox reactions under UV light exposure is a cornerstone of its use in photocatalysis. The interaction of TiO2 with other chemical species, including pollutants, organic dyes, and water contaminants, through photocatalytic degradation, highlights its potential for environmental cleanup and sustainable applications (Zhang, Zhu, & Cheng, 2011).

Scientific Research Applications

Nanostructured TiO2 Materials :

- TiO2's chemical stability and non-toxic nature make it suitable for a range of chemical engineering processes. Recent research has focused on the preparation and integration of nanostructured TiO2, which holds potential for new applications (Zeng, 2011).

Surface Science of Titanium Dioxide :

- TiO2 is a key material in surface science, particularly for its applications in photocatalysis, solar cells, lithium-ion batteries, and other environmental and energy fields. The surface science of TiO2, including its structural, electronic, and photocatalytic properties, has been extensively reviewed (Diebold, 2003).

Photocatalysis and Energy Applications :

- TiO2 nanomaterials and composites have been designed for applications in dye-sensitized solar cells, lithium-ion batteries, photocatalytic hydrogen evolution, and pollution removal, demonstrating its versatility in energy and environmental applications (Wei et al., 2018).

Medical Applications :

- Titanium dioxide nanoparticles have shown potential in medical therapies, such as photodynamic therapy for treating diseases like cancer and psoriasis. The production of reactive oxygen species under UV light illumination is a key feature utilized in these applications (Ziental et al., 2020).

Surface Modification for Biomedical Applications :

- TiO2's interactions with biomolecules and its use in biomedical applications, such as implants, are a significant area of study. The modification of TiO2 surfaces can trigger specific responses in biological systems (Rossetti et al., 2005).

Nasal Applications and Antibacterial Activity :

- Titanium oxide, known for its biocompatibility and non-toxic nature, has potential in nasal surgery, including septal perforation repair, rhinoplasty, and CSF rhinorrhea repair. It also exhibits antibacterial activity, crucial for nasal implants (Lan et al., 2014).

Tribological Applications :

- TiO2 nanoparticles have been studied as additives in engine oil, showing significant reduction in friction and wear, thus improving the lubricating properties of the oil (Laad & Jatti, 2016).

Safety And Hazards

Future Directions

Titanium(II) oxide shows strong bands in the optical spectra of cool (M-type) stars . In 2017, TiO was claimed to be detected in an exoplanet atmosphere for the first time; a result which is still debated in the literature . Additionally, evidence has been obtained for the presence of the diatomic molecule TiO in the interstellar medium .

properties

IUPAC Name |

oxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIDPMRJRNCKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiO, OTi | |

| Record name | Titanium(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065253 | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.866 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Titanium(II) oxide | |

CAS RN |

12035-95-9, 51745-87-0, 12065-65-5, 12137-20-1, 12035-94-8 | |

| Record name | Titanium oxide (Ti3O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51745-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti3O5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium monoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti2O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (TiO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.